molecular formula C7H5FN2O4 B12954540 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid

2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid

Cat. No.: B12954540
M. Wt: 200.12 g/mol
InChI Key: FIOFANDHGDQHDF-UHFFFAOYSA-N
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Description

2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid: is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 3-position of the pyridine ring, with an acetic acid moiety attached to the 2-position. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives followed by nitration and subsequent functional group transformations. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These reactions yield mixtures of fluorinated pyridines, which are then separated and purified

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like ammonia or amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted pyridines.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(5-Fluoro-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the fluorine and nitro groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

2-(5-fluoro-3-nitropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5FN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI Key

FIOFANDHGDQHDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)F

Origin of Product

United States

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